Cas no 871269-07-7 (N-Ethyl 3-bromobenzenesulfonamide)

N-Ethyl 3-bromobenzenesulfonamide is a brominated sulfonamide derivative characterized by its versatile reactivity and utility in organic synthesis. The presence of both sulfonamide and bromo substituents on the aromatic ring enhances its applicability as an intermediate in pharmaceutical and agrochemical manufacturing. Its well-defined structure allows for selective functionalization, facilitating the synthesis of complex molecules. The ethyl group on the nitrogen improves solubility in organic solvents, aiding in reaction handling. This compound is particularly valuable in cross-coupling reactions and as a precursor for further derivatization. High purity and stability under standard conditions make it a reliable choice for research and industrial applications.
N-Ethyl 3-bromobenzenesulfonamide structure
871269-07-7 structure
Product name:N-Ethyl 3-bromobenzenesulfonamide
CAS No:871269-07-7
MF:C8H10NO2SBr
Molecular Weight:264.1395
MDL:MFCD07363819
CID:720643
PubChem ID:7213268

N-Ethyl 3-bromobenzenesulfonamide 化学的及び物理的性質

名前と識別子

    • 3-Bromo-N-ethylbenzenesulfonamide
    • 3-Bromo-N-Ethylbenzenesulphonamide
    • Benzenesulfonamide, 3-bromo-N-ethyl-
    • N-Ethyl 3-bromobenzenesulfonamide
    • AB30831
    • A841979
    • 871269-07-7
    • F80023
    • MFCD07363819
    • 3-BROMO-N-ETHYLBENZENE-1-SULFONAMIDE
    • Z45528395
    • EN300-1453505
    • Benzenesulfonamide,3-bromo-N-ethyl-
    • DTXSID50428432
    • SCHEMBL17513498
    • CS-0456573
    • AKOS001297047
    • BS-24251
    • FT-0644973
    • DB-056969
    • MDL: MFCD07363819
    • インチ: InChI=1S/C8H10BrNO2S/c1-2-10-13(11,12)8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3
    • InChIKey: MADIDEQQKAOBFI-UHFFFAOYSA-N
    • SMILES: CCNS(=O)(=O)C1=CC=CC(=C1)Br

計算された属性

  • 精确分子量: 262.96200
  • 同位素质量: 262.96156g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 247
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.2
  • トポロジー分子極性表面積: 54.6Ų

じっけんとくせい

  • ゆうかいてん: 46-50
  • PSA: 54.55000
  • LogP: 3.21900

N-Ethyl 3-bromobenzenesulfonamide Security Information

N-Ethyl 3-bromobenzenesulfonamide 税関データ

  • 税関コード:2935009090
  • 税関データ:

    中国税関コード:

    2935009090

    概要:

    2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%

N-Ethyl 3-bromobenzenesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1453505-0.1g
3-bromo-N-ethylbenzene-1-sulfonamide
871269-07-7 95.0%
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$112.0 2025-02-21
Apollo Scientific
OR5731-1g
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871269-07-7 98%
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£116.00 2023-09-01
TRC
E900603-1g
N-Ethyl 3-bromobenzenesulfonamide
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$98.00 2023-05-18
TRC
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N-Ethyl 3-bromobenzenesulfonamide
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$75.00 2023-05-18
Fluorochem
212392-5g
3-Bromo-N-ethylbenzenesulfonamide
871269-07-7 95%
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£300.00 2022-02-28
TRC
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N-Ethyl 3-bromobenzenesulfonamide
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$64.00 2023-05-18
eNovation Chemicals LLC
D500917-1g
3-BroMo-N-ethylbenzenesulfonaMide
871269-07-7 97%
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$215 2023-09-02
abcr
AB246713-25 g
3-Bromo-N-ethylbenzenesulphonamide; 98%
871269-07-7
25g
€1198.00 2023-06-22
Enamine
EN300-1453505-50mg
3-bromo-N-ethylbenzene-1-sulfonamide
871269-07-7 90.0%
50mg
$107.0 2023-09-29
Enamine
EN300-1453505-250mg
3-bromo-N-ethylbenzene-1-sulfonamide
871269-07-7 90.0%
250mg
$117.0 2023-09-29

N-Ethyl 3-bromobenzenesulfonamide 関連文献

N-Ethyl 3-bromobenzenesulfonamideに関する追加情報

N-Ethyl 3-Bromobenzenesulfonamide (CAS No. 871269-07-7): A Comprehensive Overview

N-Ethyl 3-bromobenzenesulfonamide, also known by its CAS registry number 871269-07-7, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of sulfonamides, which are widely recognized for their versatility in chemical synthesis and their applications in drug development. The structure of N-Ethyl 3-bromobenzenesulfonamide consists of a benzene ring substituted with a bromine atom at the meta position and an ethylsulfonyl amide group, making it a valuable intermediate in the synthesis of various bioactive compounds.

Recent studies have highlighted the potential of N-Ethyl 3-bromobenzenesulfonamide as a key intermediate in the development of novel therapeutic agents. Its unique chemical structure allows for further functionalization, enabling researchers to explore its role in targeting specific biological pathways. For instance, investigations into its application as an anti-inflammatory agent have shown promising results, suggesting that this compound could serve as a foundation for developing drugs with enhanced efficacy and reduced side effects.

The synthesis of N-Ethyl 3-bromobenzenesulfonamide typically involves a multi-step process, often starting with the bromination of benzene derivatives followed by sulfonation and amidation. These steps are carefully optimized to ensure high yields and purity, which are critical for its use in downstream applications. The compound's stability under various reaction conditions has also been extensively studied, making it a reliable building block in organic synthesis.

In terms of physical properties, N-Ethyl 3-bromobenzenesulfonamide exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and dimethylformamide. Its solubility characteristics make it suitable for use in both solution-phase and solid-phase synthesis techniques. Additionally, the compound's spectroscopic data, including UV-Vis and NMR spectra, have been well-documented, providing researchers with valuable tools for structural elucidation and quality control.

One of the most exciting developments involving N-Ethyl 3-bromobenzenesulfonamide is its role in the design of peptide-based drugs. By incorporating this compound into peptide sequences, researchers have been able to enhance the stability and bioavailability of these molecules, paving the way for new treatments in areas such as oncology and infectious diseases. Furthermore, its use as a protecting group in peptide synthesis has been explored, demonstrating its utility in safeguarding sensitive functional groups during complex chemical transformations.

Recent advancements in computational chemistry have also shed light on the electronic properties of N-Ethyl 3-bromobenzenesulfonamide. Quantum mechanical calculations have revealed that the compound exhibits favorable electronic communication between its aromatic ring and sulfonamide group, which could be exploited in designing materials with tailored electronic properties. This insight opens up new possibilities for its application in fields such as electronics and optoelectronics.

In conclusion, N-Ethyl 3-bromobenzenesulfonamide (CAS No. 871269-07-7) is a versatile compound with a wide range of applications in organic synthesis and drug discovery. Its unique chemical structure, coupled with recent research findings, positions it as an important tool for advancing modern chemical science. As ongoing studies continue to uncover new potential uses for this compound, it is likely to play an increasingly significant role in both academic research and industrial applications.

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Amadis Chemical Company Limited
(CAS:871269-07-7)N-Ethyl 3-bromobenzenesulfonamide
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Price ($):515.0